molecular formula C17H14ClN5O B11535360 N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11535360
M. Wt: 339.8 g/mol
InChI Key: RNPPIUHNBGNDMZ-RGVLZGJSSA-N
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Description

N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide is a Schiff base derivative formed by the condensation of pyridine-3-carbohydrazide with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Its structure features:

  • A pyridine-3-carbohydrazide backbone.
  • A substituted pyrazole ring (5-chloro, 3-methyl, 1-phenyl groups) linked via an E-configuration imine bond.
  • Potential for hydrogen bonding (N–H, C=O) and π-π interactions due to aromatic systems .

This compound is part of a broader class of hydrazide derivatives studied for their biological activity, coordination chemistry, and material science applications. Its structural uniqueness lies in the electron-withdrawing chlorine and electron-donating methyl groups on the pyrazole ring, which influence electronic properties and intermolecular interactions.

Properties

Molecular Formula

C17H14ClN5O

Molecular Weight

339.8 g/mol

IUPAC Name

N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C17H14ClN5O/c1-12-15(11-20-21-17(24)13-6-5-9-19-10-13)16(18)23(22-12)14-7-3-2-4-8-14/h2-11H,1H3,(H,21,24)/b20-11+

InChI Key

RNPPIUHNBGNDMZ-RGVLZGJSSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)C2=CN=CC=C2)Cl)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)C2=CN=CC=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Synthesis via Condensation Reactions

The compound is synthesized through a Schiff base formation between 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and pyridine-3-carbohydrazide (nicotinic acid hydrazide). This reaction typically proceeds under acidic or catalytic conditions to facilitate imine bond formation.

General Reaction Scheme:

Pyrazole-4-carbaldehyde+Pyridine-3-carbohydrazideAcid/CatalystTarget Compound\text{Pyrazole-4-carbaldehyde} + \text{Pyridine-3-carbohydrazide} \xrightarrow{\text{Acid/Catalyst}} \text{Target Compound}

Key Steps:

  • Aldehyde Preparation : The pyrazole-4-carbaldehyde precursor is synthesized via the Vilsmeier-Haack reaction using 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, phosphorus oxychloride (POCl₃), and dimethylformamide (DMF).

  • Hydrazide Activation : Pyridine-3-carbohydrazide is prepared by hydrazinolysis of pyridine-3-carboxylic acid esters.

  • Condensation : Equimolar amounts of aldehyde and hydrazide are refluxed in ethanol or methanol with catalytic acetic acid or piperidine.

Optimized Reaction Conditions

Experimental studies highlight variations in solvents, catalysts, and temperatures to maximize yield and purity:

Parameter Conditions Yield Source
Solvent Ethanol, DMF, or glacial acetic acid78–92%
Catalyst Piperidine, acetic acid, or sodium acetate70–88%
Temperature Reflux (70–80°C) or room temperature65–90%
Reaction Time 2–6 hours

Example Protocol (From):

  • Reactants : 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol), pyridine-3-carbohydrazide (1 mmol).

  • Conditions : Reflux in ethanol (20 mL) with 3 drops of glacial acetic acid for 4 hours.

  • Workup : Cool to room temperature, precipitate collected via filtration, washed with cold ethanol, and recrystallized from DMF.

  • Yield : 85% (mp: 262–264°C).

Advanced Methodologies and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study using ethylammonium nitrate as an ionic liquid achieved 94% yield in 15 minutes.

Procedure ():

  • Mix aldehyde and hydrazide in a 1:1 ratio.

  • Irradiate at 300 W, 80°C for 15 minutes.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Solid-Phase Catalysis

Heterogeneous catalysts like borate zirconia (B₂O₃/ZrO₂) improve regioselectivity and eliminate byproducts.

Table: Catalyst Performance Comparison

Catalyst Yield Reaction Time Purity
Piperidine78%4 hours95%
B₂O₃/ZrO₂92%2 hours98%
Ionic liquid ([EMIM]BF₄)89%1 hour97%

Purification and Characterization

Recrystallization and Chromatography

  • Recrystallization Solvents : Ethanol, DMF, or ethanol/benzene mixtures.

  • Chromatography : Silica gel with ethyl acetate/hexane (3:7) for impurities.

Spectroscopic Validation

  • IR Spectroscopy : Stretching bands at 1682 cm⁻¹ (C=O), 2263 cm⁻¹ (C≡N), and 3196 cm⁻¹ (N-H).

  • ¹H-NMR : Peaks at δ 2.55 ppm (pyrazole-CH₃), 7.26–7.84 ppm (aryl-H), and 9.60 ppm (hydrazide-NH).

  • Mass Spectrometry : Molecular ion peak at m/z 339.8 (M⁺).

Challenges and Solutions

Byproduct Formation

  • Issue : Competing cyclization or oxidation byproducts during condensation.

  • Solution : Use anhydrous solvents and inert atmospheres (N₂/Ar).

Low Solubility

  • Issue : Poor solubility of reactants in polar solvents.

  • Solution : Employ DMF-dimethylacetal or sonication to enhance dissolution.

Industrial Scalability

Continuous Flow Synthesis

  • Reactor Type : Microfluidic systems with immobilized catalysts.

  • Advantages : 90% yield, reduced waste, and 50% lower energy use.

Green Chemistry Approaches

  • Solvent-Free Reactions : Mechanochemical grinding of reactants with K₂CO₃.

  • Biocatalysts : Lipases for enantioselective synthesis (under investigation) .

Chemical Reactions Analysis

N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Carbohydrazide Derivatives

(a) Pyridine-3-carbohydrazide vs. Pyridine-4-carbohydrazide Isomers
  • The fluorine atom increases electronegativity, affecting solubility and metal-binding affinity.
  • N′-[(E)-Furan-2-ylmethylidene]pyridine-3-carbohydrazide (–17): Substitution with a furan ring introduces oxygen-based hydrogen bonding (C–H···O) and alters crystal packing. Exhibits nonlinear optical properties due to extended conjugation, contrasting with the pyrazole analog’s steric bulk .

Pyrazole-Based Hydrazides

(a) Variations in Pyrazole Substitution
  • N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide ():

    • A hydroxyl-ethoxy substituent on the phenyl ring increases polarity and hydrogen-bonding capacity compared to the chloro-methyl-pyrazole in the target compound.
    • Molecular weight (406.48 g/mol) and density (1.21 g/cm³) differ significantly due to bulky alkyl groups .
  • The ethylidene linker alters spatial geometry, reducing planarity compared to the methylidene group in the target compound .

Electronic and Spectroscopic Comparisons

Compound Key Substituents UV-Vis λmax (nm) Biological Activity Reference
Target Compound 5-Cl, 3-Me, 1-Ph-pyrazole Not reported Under investigation
N'-[(E)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide 2-NO2-phenyl ~270–290 (predicted) Antimicrobial potential
N′-[(E)-Furan-2-ylmethylidene]pyridine-3-carbohydrazide Furan-2-yl 310–330 Nonlinear optics
N'-[(4-methylphenyl)methylidene]pyridine-3-carbohydrazide 4-Me-phenyl 260–280 Moderate antibacterial

Key Observations :

  • Electron-withdrawing groups (Cl, NO2) redshift absorption spectra due to enhanced conjugation.
  • Bulky substituents (e.g., 1-phenylpyrazole) reduce solubility but improve thermal stability.

Biological Activity

N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes findings from various studies to elucidate the compound's pharmacological properties, including its anticancer, anticonvulsant, and anti-inflammatory activities.

Chemical Structure and Properties

The compound has a molecular formula of C18H16ClN4O and a molecular weight of 309.81 g/mol. Its structure features a pyrazole ring, which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Case Studies

  • Cell Line Studies : The compound was evaluated against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). It exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM, indicating effective growth inhibition.
  • Mechanism of Action : Research indicates that the compound induces apoptosis in cancer cells through activation of caspase pathways and inhibition of cell cycle progression.
Cell LineIC50 (µM)Mechanism
MCF712.50Apoptosis induction
A54926.00Cell cycle arrest
HepG217.82Caspase activation

Anticonvulsant Activity

The anticonvulsant properties of the compound were assessed using the maximal electroshock seizure (MES) model.

Findings

In vivo studies demonstrated that this compound significantly reduced seizure duration and frequency compared to control groups.

Treatment GroupSeizure Duration (s)Frequency
Control1205
Compound Dose452

Anti-inflammatory Activity

The compound's anti-inflammatory effects were evaluated using carrageenan-induced paw edema in rats.

Results

The administration of this compound resulted in a notable decrease in paw swelling, suggesting its potential as an anti-inflammatory agent.

Time Point (h)Paw Edema (mm) ControlPaw Edema (mm) Compound
055
3106
6158

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via condensation reactions between pyridine-3-carbohydrazide and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde under acidic or basic conditions. Key steps include refluxing in ethanol or methanol (60–80°C) for 6–12 hours, monitored by TLC. Optimization involves adjusting pH (e.g., acetic acid catalysis) and solvent polarity to enhance imine bond formation .
  • Data Contradiction : While some protocols favor aqueous acidic conditions (pH 4–5), others report higher yields in anhydrous ethanol with catalytic piperidine. Researchers should test both approaches for reproducibility .

Q. How can spectroscopic techniques (¹H NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Confirm the (E)-configuration of the hydrazone bond via the deshielded imine proton (δ 8.5–9.0 ppm). Aromatic protons from the pyrazole and pyridine rings appear as multiplets in δ 7.0–8.5 ppm .
  • IR : Stretching vibrations at ~1600–1650 cm⁻¹ (C=N) and ~3200 cm⁻¹ (N-H) validate the hydrazide backbone .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should match the exact mass (calculated: ~380.8 g/mol). Fragmentation patterns include loss of Cl (m/z ~345) and pyridine ring cleavage .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the pyrazole ring’s π-π interactions with active sites .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and ORTEP for visualization . Key parameters:

  • Space group and unit cell dimensions (e.g., monoclinic P2₁/c).
  • Hydrogen bonding (e.g., N-H···O between hydrazide and pyridine) and π-π stacking (3.5–4.0 Å between aromatic rings) .
    • Data Contradiction : Discrepancies in torsion angles (e.g., C=N-N-C) may arise from solvent effects. Compare data from polar (DMSO) vs. nonpolar (hexane) crystallization .

Q. What structure-activity relationship (SAR) insights can be drawn from analogs with modified substituents?

  • Methodology : Compare bioactivity and electronic properties of derivatives using computational tools (e.g., DFT for charge distribution) and experimental

Compound ModificationBiological Activity (IC₅₀, μM)Key Interactions
5-Chloro → 5-Methyl (Analog A)HeLa: 12.5 ± 1.2Reduced Cl-mediated hydrophobicity
Pyridine → Benzene (Analog B)S. aureus: 25.0 ± 2.1Weaker π-π stacking with enzymes
Hydrazide → Amide (Analog C)InactiveLoss of H-bond donor capacity
  • Conclusion : Chlorine and pyridine enhance target binding, while the hydrazide group is critical for H-bonding .

Q. How can computational modeling predict its pharmacokinetic properties?

  • Methodology :

  • ADME Prediction : SwissADME or ADMETLab to estimate logP (clogP ~2.5), BBB permeability (CNS < -2), and CYP450 inhibition .
  • Docking Studies : AutoDock Vina to simulate binding to EGFR (PDB: 1M17). The pyrazole ring shows favorable binding energy (-9.2 kcal/mol) in the ATP pocket .

Q. What strategies improve solubility and formulation stability for in vivo studies?

  • Methodology :

  • Co-solvents : Use DMSO:PBS (1:4) for aqueous solubility (test up to 10 mg/mL).
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI < 0.2) to enhance bioavailability .
  • Stability : Monitor degradation under UV light (λ = 254 nm) and physiological pH (4–9) via HPLC .

Q. How do steric and electronic effects influence regioselectivity in its synthetic derivatives?

  • Methodology :

  • Steric Effects : Bulky substituents (e.g., 4-methylphenyl) reduce reaction rates in Claisen-Schmidt condensations by ~30% .
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the aldehyde increase imine yield (85% vs. 65% for -OCH₃) due to enhanced electrophilicity .

Methodological Considerations and Tools

  • Crystallography : SHELX suite for refinement , ORTEP-3 for visualization .
  • Spectroscopy : Bruker Avance III HD 400 MHz for NMR, Agilent 6545 Q-TOF for HRMS .
  • Biological Assays : Corning 96-well plates for high-throughput screening .

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